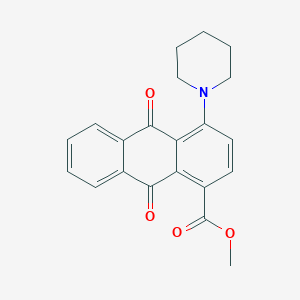![molecular formula C20H22N2O4 B3934137 (4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934137.png)
(4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone
Descripción general
Descripción
(4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone, also known as ENPPM, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. ENPPM belongs to the class of compounds known as piperidines, which have been shown to have various biological activities.
Mecanismo De Acción
The mechanism of action of (4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects, and it is believed that (4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone may exert its effects through this mechanism.
Biochemical and Physiological Effects:
(4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and neuroprotective effects. (4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has also been shown to modulate the immune system and inhibit inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has several advantages as a research tool, including its specificity and potency. (4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to selectively inhibit HDACs and other enzymes involved in disease processes, making it a valuable tool for studying these pathways. However, (4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone also has limitations, including its potential toxicity and limited availability.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of (4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone and its potential as a therapeutic agent. Future studies should focus on optimizing the synthesis of (4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone and developing more potent and selective analogs. Additionally, studies should explore the potential of (4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. Finally, studies should investigate the potential of (4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone in other disease areas, such as inflammatory disorders and infectious diseases.
Aplicaciones Científicas De Investigación
(4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been studied for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders. In cancer research, (4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, (4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-26-17-9-6-15(7-10-17)20(23)16-8-11-18(19(14-16)22(24)25)21-12-4-3-5-13-21/h6-11,14H,2-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCOXHSBSWHAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[3-(3-chlorophenoxy)propoxy]quinoline](/img/structure/B3934060.png)
![2-[3-nitro-4-(1-pyrrolidinyl)benzoyl]benzoic acid](/img/structure/B3934065.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3934067.png)

![1-({6-tert-butyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3934081.png)

![N-[6-tert-butyl-3-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B3934096.png)
![3,4,5-triethoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934103.png)
![7-(phenylethynyl)bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3934104.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-fluorobenzamide](/img/structure/B3934105.png)

![(2-chloro-4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3934120.png)
![N,N-diallyl-6-tert-butyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934126.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3,3,3-trifluoropropanoyl)-2-piperidinecarboxamide](/img/structure/B3934143.png)